N-(3,4-Difluorophenyl)-1,3,5-trimethyl-4-[2-oxo-2-(prop-2-ynylamino)acetyl]pyrrole-2-carboxamide
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Description
This compound is a pyrrole derivative. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air . Pyrrole is a biologically active scaffold which possesses a diverse nature of activities .
Synthesis Analysis
The synthesis of pyrrole derivatives often involves the condensation of carboxylic acid moiety with substituted amine . For example, N-acetyl pyrrole compounds have been synthesized through reactions involving diaryl diazomethane as an electrophile .Molecular Structure Analysis
The molecular structure of pyrrole derivatives is characterized by a five-membered ring containing one nitrogen atom and four carbon atoms . The presence of different substituents on the ring can significantly affect the properties of the compound.Chemical Reactions Analysis
Pyrrole derivatives can undergo a variety of chemical reactions. For instance, a pyrrole-2,3,4,5-tetracarboxylate derivative was obtained during a copper-catalyzed reaction of amine with but-2-ynedioate .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives can vary widely depending on their structure. For instance, pyrrole itself is a colorless volatile liquid .Future Directions
Given the diverse biological activities of pyrrole derivatives, there is significant potential for the development of new therapeutics based on this scaffold . Future research will likely focus on the design and synthesis of new pyrrole derivatives with improved potency and selectivity for specific biological targets.
properties
IUPAC Name |
N-(3,4-difluorophenyl)-1,3,5-trimethyl-4-[2-oxo-2-(prop-2-ynylamino)acetyl]pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O3/c1-5-8-22-19(27)17(25)15-10(2)16(24(4)11(15)3)18(26)23-12-6-7-13(20)14(21)9-12/h1,6-7,9H,8H2,2-4H3,(H,22,27)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOFSIXYJGPNKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C(=O)C(=O)NCC#C)C)C)C(=O)NC2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 130408536 |
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